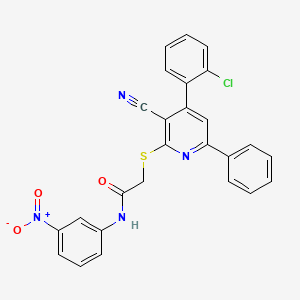![molecular formula C14H22ClN3 B11776188 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B11776188.png)
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride is a spirocyclic compound that features a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its ability to serve as a scaffold for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-3,9-diazaspiro[5One common method involves the Prins cyclization reaction, which allows for the formation of the spirocyclic structure in a single step . This reaction can be optimized to introduce various substituents at specific positions on the spiro ring.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that are optimized for yield and purity. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to streamline the synthesis . these methods can be complex and expensive, requiring careful optimization to be viable on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic framework.
Wissenschaftliche Forschungsanwendungen
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and as a potential inhibitor of specific proteins.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . This protein is essential for the survival of the bacterium, making it a promising target for antituberculosis drugs. The compound’s spirocyclic structure allows it to fit into the active site of the protein, thereby inhibiting its function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic framework but with different substituents.
3,9-disubstituted-spiro[5.5]undecane derivatives: These compounds have similar structural features but vary in their substituents and biological activities.
Uniqueness
3-(Pyridin-2-yl)-3,9-diazaspiro[5.5]undecane hydrochloride is unique due to its specific combination of a spirocyclic framework with a pyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for drug development and other scientific research applications.
Eigenschaften
Molekularformel |
C14H22ClN3 |
|---|---|
Molekulargewicht |
267.80 g/mol |
IUPAC-Name |
3-pyridin-2-yl-3,9-diazaspiro[5.5]undecane;hydrochloride |
InChI |
InChI=1S/C14H21N3.ClH/c1-2-8-16-13(3-1)17-11-6-14(7-12-17)4-9-15-10-5-14;/h1-3,8,15H,4-7,9-12H2;1H |
InChI-Schlüssel |
UHZAMXFKRJQCHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CCN(CC2)C3=CC=CC=N3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


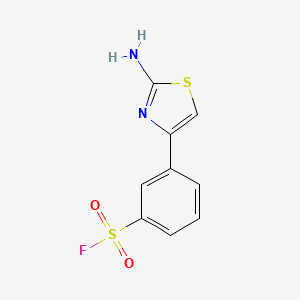
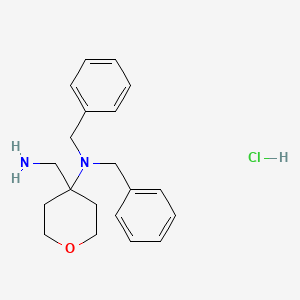
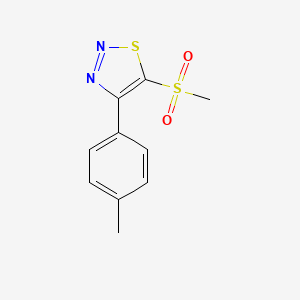
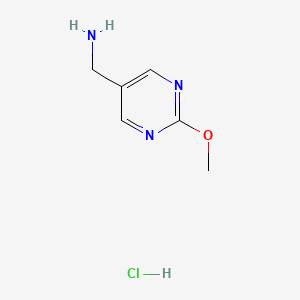
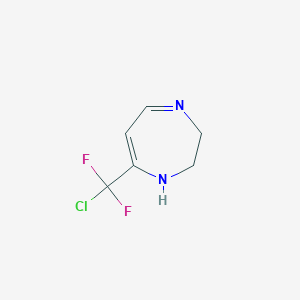
![2-(4-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B11776139.png)
![4-(1H-Benzo[d]imidazol-2-yl)-2-bromo-N,N-dimethylaniline](/img/structure/B11776140.png)

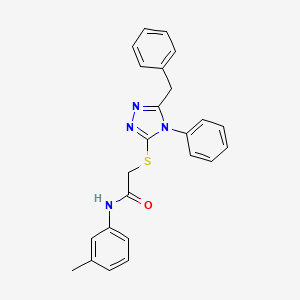
![5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)furan-2-carbaldehyde](/img/structure/B11776156.png)
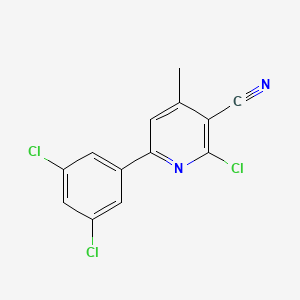
![N-(4-Acetylphenyl)-3-amino-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11776166.png)
![6-Acetamidobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11776169.png)
